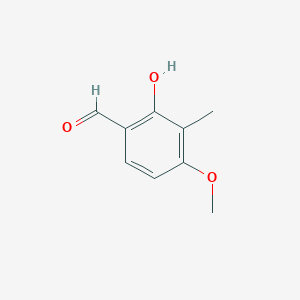

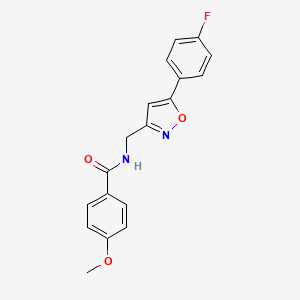

![molecular formula C12H18ClN3O2S B2857740 (R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride CAS No. 1389310-05-7](/img/structure/B2857740.png)

(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of this class of compounds include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of these compounds is influenced by various functional groups attached to the ring .

Synthesis Analysis

The synthesis of thiadiazines has been achieved through an acid-mediated condensation of sulfamide and monoketones or β-diketones . Functionalized thiadiazines have been prepared by base-mediated intramolecular cyclizations of sulfaminomethylene derivatives .Molecular Structure Analysis

The molecular structure of 1,2,6-thiadiazines involves a sulfur-nitrogen heterocycle . There are four kinds of parent thiadiazine structures, in which the sulfur atom is adjacent to at least one ring nitrogen atom . The thiadiazine sulfurs in these structures must alternate between the S (II) and S (IV) oxidation states .Chemical Reactions Analysis

The oxidation of various non-S-oxidized 4 H -1,2,6-thiadiazines to sulfoxides and sulfones has been investigated using the oxidants N 2 O 4, m -CPBA, Oxone, PIFA, and PIDA . The oxidation process was examined for its scope and regioselectivity .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,6-thiadiazine 1,1-dioxides are influenced by their functional groups . The properties of these compounds can be modified through sequential alkylations, saponifications, and coupling reactions .Aplicaciones Científicas De Investigación

Antihypertensive Activity

Compounds similar to "(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride" have shown significant antihypertensive effects. For instance, 7-Chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide was found to have sustained antihypertensive activity without the diuretic or hyperglycemic effects common to other antihypertensive agents like hydrochlorothiazide or diazoxide (Shimizu et al., 1977). This indicates potential for cardiovascular disease management.

Sulfur-Transfer Reagent Applications

Piperidine derivatives have been utilized as sulfur-transfer reagents in chemical synthesis. The use of piperidine-1-sulphenyl chloride in reactions with diamines led to the preparation of sulfur–nitrogen heterocycles, indicating the versatility of piperidine derivatives in synthesizing a range of heterocyclic compounds with potential pharmacological activities (Bryce, 1984).

Synthesis and Chemical Properties

The synthesis and chemical properties of 1,2,4-Benzothiadiazine 1,1-dioxide derivatives have been extensively reviewed, highlighting their application as diuretic and antihypertensive agents. This class of compounds, including the structurally related phthalazinone scaffold, has been applied in the treatment of various diseases, demonstrating the broad therapeutic potential of benzothiadiazine derivatives (Gyűjtő et al., 2020).

Neuroprotective Properties

Research on benzothiadiazine derivatives has also revealed their potential as neuroprotective agents. For example, a study on RPR 104632, a benzothiadiazine derivative, showed it to be a potent antagonist at the glycine site of the NMDA receptor with significant neuroprotective effects in vitro, indicating potential applications in neurodegenerative disease management (Boireau et al., 1996).

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various biochemical pathways, leading to a wide range of therapeutic activities .

Pharmacokinetics

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been used in human therapy as diuretic and antihypertensive agents , suggesting that they have favorable pharmacokinetic properties.

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(3R)-piperidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S.ClH/c16-18(17)14-12-6-2-1-4-10(12)9-15(18)11-5-3-7-13-8-11;/h1-2,4,6,11,13-14H,3,5,7-9H2;1H/t11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOSRPXQJVKHLM-RFVHGSKJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)N2CC3=CC=CC=C3NS2(=O)=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

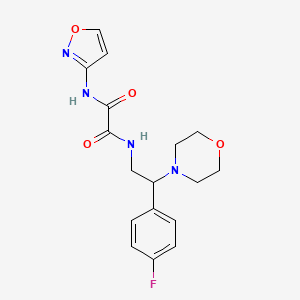

![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)

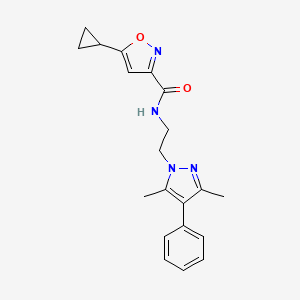

![N-[(4-methylphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2857664.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2857669.png)

![2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2857671.png)

![{2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2857673.png)

![7-(4-benzoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2857675.png)

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2857676.png)